N3-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine
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Overview
Description
N3-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxypropyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves the reaction of 3,4-diaminopyrazole with 3-methoxypropyl bromide and isopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N3-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxypropyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a neutral or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3 or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N3-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N3-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N3-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,5-diamine
- N3-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4,5-diamine
- N3-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-N-(3-methoxypropyl)-1-propan-2-ylpyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-8(2)14-7-9(11)10(13-14)12-5-4-6-15-3/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXAQTMCGRCSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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